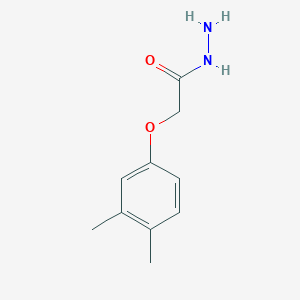

2-(3,4-Dimethylphenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-9(5-8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGMUXKJTIYZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351525 | |

| Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125298-97-7 | |

| Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(3,4-Dimethylphenoxy)acetohydrazide

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Dimethylphenoxy)acetohydrazide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound. This compound serves as a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel Schiff bases and heterocyclic systems. This document details a robust two-step synthetic pathway, beginning with the Williamson ether synthesis to form an ester intermediate, followed by hydrazinolysis. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and outline a full suite of analytical techniques for comprehensive characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this key chemical intermediate.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of this compound is efficiently achieved through a sequential, two-step process. This strategy is predicated on its reliability, high yields, and the commercial availability of the starting materials.

-

Step 1: Williamson Ether Synthesis. This initial step involves the formation of the intermediate, Ethyl 2-(3,4-dimethylphenoxy)acetate. This is accomplished by reacting 3,4-dimethylphenol with an ethyl haloacetate (specifically, ethyl chloroacetate) in the presence of a weak base. This classic Sₙ2 reaction is a cornerstone of organic synthesis for its efficiency in forming ether linkages.

-

Step 2: Hydrazinolysis. The target acetohydrazide is then synthesized from the ester intermediate via nucleophilic acyl substitution. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group to yield the final product. This reaction is typically high-yielding and proceeds cleanly under mild conditions.[1][2]

The complete workflow is visualized below.

Caption: Overall two-step synthesis workflow.

Part I: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)acetate (Intermediate)

Principle and Mechanistic Insight

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 3,4-dimethylphenol by a base, typically potassium carbonate. This generates a potent nucleophile, the 3,4-dimethylphenoxide anion. This anion then performs a backside attack on the electrophilic carbon atom bearing the chlorine in ethyl chloroacetate, displacing the chloride ion and forming the C-O ether bond.

Choice of Reagents and Conditions:

-

Solvent: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It effectively dissolves the ionic intermediates (phenoxide and potassium carbonate) without participating in the reaction, thereby accelerating the Sₙ2 pathway.[3]

-

Base: Potassium carbonate (K₂CO₃) is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions, such as hydrolysis of the ester.

-

Temperature: Heating the reaction to 80 °C provides the necessary activation energy to ensure a reasonable reaction rate, typically allowing for completion within a few hours.[4]

Detailed Experimental Protocol

Materials and Equipment:

-

Round-bottom flask (250 mL) equipped with a reflux condenser and magnetic stir bar

-

Heating mantle with temperature control

-

3,4-Dimethylphenol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 3,4-dimethylphenol (10.0 g, 81.8 mmol, 1.0 equiv.), anhydrous potassium carbonate (22.6 g, 163.6 mmol, 2.0 equiv.), and DMF (100 mL).

-

Addition of Alkylating Agent: While stirring the mixture, add ethyl chloroacetate (11.0 g, 90.0 mmol, 1.1 equiv.) dropwise at room temperature.

-

Heating: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 8:2 v/v), visualizing with a UV lamp. The disappearance of the 3,4-dimethylphenol spot indicates reaction completion.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (300 mL). A precipitate or oily layer should form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash them sequentially with water (2 x 100 mL) and then brine (1 x 100 mL). The brine wash helps to remove residual water and DMF from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield Ethyl 2-(3,4-dimethylphenoxy)acetate as a pure compound.[5]

Part II: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

This transformation is a classic example of nucleophilic acyl substitution. Hydrazine is a superior nucleophile compared to the leaving group (ethoxide). The lone pair on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group. A final proton transfer step yields the stable acetohydrazide product and ethanol as a byproduct.

Choice of Reagents and Conditions:

-

Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) is the standard reagent for this conversion. It is a stable, liquid form of hydrazine. (CAUTION: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood).

-

Solvent: Ethanol is an excellent solvent choice as it dissolves both the starting ester and the hydrazine hydrate, and the byproduct (ethanol) is the solvent itself, simplifying the reaction equilibrium.[1]

-

Condition: Refluxing the mixture provides the thermal energy needed to overcome the activation barrier of the reaction, ensuring it proceeds to completion.[2][6]

Detailed Experimental Protocol

Materials and Equipment:

-

Round-bottom flask (250 mL) with reflux condenser and magnetic stir bar

-

Heating mantle

-

Ethyl 2-(3,4-dimethylphenoxy)acetate (from Part I)

-

Hydrazine hydrate (85% solution in water)

-

Ethanol (95% or absolute)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: Dissolve Ethyl 2-(3,4-dimethylphenoxy)acetate (10.0 g, 48.0 mmol, 1.0 equiv.) in ethanol (150 mL) in a 250 mL round-bottom flask.

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (4.8 g, 80.0 mmol, 1.6 equiv.) dropwise. The addition may be slightly exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 5-8 hours.

-

Reaction Monitoring: The reaction can be monitored by TLC by observing the disappearance of the starting ester spot.

-

Isolation: After the reaction is complete, reduce the volume of the solvent by about two-thirds using a rotary evaporator.

-

Precipitation: Cool the concentrated solution in an ice bath. The product, this compound, should precipitate as a white solid. If precipitation is slow, adding a small amount of cold water can induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the pure this compound.

Part III: Comprehensive Characterization

Structural confirmation of the final product is paramount. A combination of spectroscopic methods provides an unambiguous validation of the molecular structure.

Caption: Relationship between analytical techniques and structural information.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for this compound. This data is compiled based on established values for analogous structures and fundamental principles of spectroscopy.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Melting Point | To be determined experimentally (TBD) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.15 (s, 1H, -NH-), 7.00 (d, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 4.35 (s, 2H, -O-CH₂-), 4.25 (br s, 2H, -NH₂), 2.15 (s, 3H, Ar-CH₃), 2.10 (s, 3H, Ar-CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.0 (C=O), 156.0 (Ar C-O), 137.0 (Ar C), 130.0 (Ar C), 129.5 (Ar CH), 116.0 (Ar CH), 112.0 (Ar CH), 67.0 (-O-CH₂-), 19.5 (Ar-CH₃), 18.5 (Ar-CH₃). |

| FT-IR (KBr, cm⁻¹) | 3300-3200 (N-H stretching, asymmetric & symmetric), 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1660 (C=O stretch, Amide I), 1610 (N-H bend), 1510 (C=C aromatic stretch), 1240 (Asymmetric C-O-C stretch), 1050 (Symmetric C-O-C stretch). |

| Mass Spec. (ESI+) | m/z 195.11 [M+H]⁺, 217.09 [M+Na]⁺. |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The signals for -NH and -NH₂ protons are exchangeable with D₂O.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Molbase. Synthesis of ethyl 2-(3,4-dimethoxybenzoyl)-2-(dimethylaminomethylene)acetate. Retrieved from [Link]

-

PubChem. 2-(3,4-Dimethoxyphenyl)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances. Retrieved from [Link]

-

PubChem. 2-(3,4-dimethylphenoxy)-n'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. This compound. Retrieved from [Link]

-

Fun, H. K., et al. (2009). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Contents. Retrieved from [Link]

-

Organic Syntheses. A 250 mL single-necked, 24/40 recovery flask.... Retrieved from [Link]

-

Allen Career Institute. Ethyl acetate on treatmemt with Hydrazine gives-. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Retrieved from [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Yathirajan, H. S., et al. (2008). N′-(3,4-Dimethoxybenzylidene)acetohydrazide. Acta Crystallographica Section E. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses. Carbazic acid, ethyl ester. Retrieved from [Link]

-

Shaik, F., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide. IUCrData. Retrieved from [Link]

-

Ghorab, M. M., et al. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. Retrieved from [Link]

-

Claessens, C. G., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules. Retrieved from [Link]

-

SpectraBase. 2-(2,3-dimethylphenoxy)-N'-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide. Retrieved from [Link]

-

SpectraBase. 2-(2,6-Dimethylphenoxy)acetohydrazide. Retrieved from [Link]

-

NIST. 2',4'-Dimethoxyacetophenone. NIST WebBook. Retrieved from [Link]

-

NIST. Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST WebBook. Retrieved from [Link]

Sources

- 1. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 4. rsc.org [rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(3,4-Dimethylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3,4-Dimethylphenoxy)acetohydrazide. Designed for professionals in chemical research and drug development, this document synthesizes foundational chemical principles with insights into the compound's broader significance as a versatile synthetic intermediate.

Introduction: The Significance of the Phenoxyacetohydrazide Scaffold

The phenoxyacetohydrazide framework represents a privileged scaffold in medicinal chemistry. The inherent reactivity of the hydrazide moiety (-CONHNH₂) serves as a versatile handle for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives. This functional group is a known pharmacophore, contributing to the biological activity of numerous therapeutic agents.[1]

The phenoxy ring, substituted in this case with two methyl groups at the 3 and 4 positions, allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic character. This modulation is critical in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. Derivatives of the broader phenoxyacetohydrazide class have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties, underscoring the therapeutic potential of this chemical family.[1][2]

Physicochemical and Structural Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Manchester Organics[3] |

| Molecular Weight | 194.23 g/mol | Manchester Organics[3] |

| CAS Number | 125298-97-7 | Manchester Organics[3] |

| Predicted Melting Point | 130-160 °C | Inferred from related phenoxyacetohydrazides. The precursor, 2-(3,4-dimethylphenoxy)acetic acid, has a melting point of 162.5 °C.[4] |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Based on the polarity of the hydrazide group and the nonpolar nature of the dimethylphenoxy ring. |

| Predicted XLogP3 | 1.5 - 2.0 | Computational prediction based on structure. |

Synthesis Protocol

The synthesis of this compound is typically achieved via a robust and well-documented two-step process.[1] This methodology is broadly applicable to a variety of substituted phenoxyacetohydrazides.

Step 1: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)acetate (Intermediate)

The first step involves a Williamson ether synthesis to couple the phenolic starting material with an ethyl haloacetate.

-

Reaction: 3,4-Dimethylphenol + Ethyl Chloroacetate → Ethyl 2-(3,4-Dimethylphenoxy)acetate

-

Rationale: Anhydrous potassium carbonate is a suitable base for deprotonating the phenol, creating a phenoxide nucleophile. Dry acetone is an effective polar aprotic solvent for this Sₙ2 reaction. Refluxing provides the necessary activation energy to drive the reaction to completion.

Detailed Protocol:

-

To a solution of 3,4-dimethylphenol (0.05 mol) in 40 mL of dry acetone, add anhydrous potassium carbonate (0.075 mol).

-

Add ethyl chloroacetate (0.075 mol) to the mixture.

-

Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate 2:1 mobile phase).

-

After completion, cool the mixture to room temperature and remove the acetone by rotary evaporation.

-

Triturate the resulting residue with cold water to dissolve the inorganic salts (potassium carbonate and potassium chloride).

-

Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3,4-dimethylphenoxy)acetate. The product can be purified by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of this compound

The ester intermediate is then converted to the final hydrazide product through reaction with hydrazine hydrate.

-

Reaction: Ethyl 2-(3,4-Dimethylphenoxy)acetate + Hydrazine Hydrate → this compound

-

Rationale: This is a nucleophilic acyl substitution where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol. The reaction is typically carried out in an alcoholic solvent.

Detailed Protocol:

-

Dissolve the ethyl 2-(3,4-dimethylphenoxy)acetate intermediate (0.03 mol) in 20 mL of ethanol.

-

Add hydrazine hydrate (0.045 mol, ~80% solution) to the solution.

-

Stir the reaction mixture at room temperature for approximately 7 hours. Monitor the reaction's completion via TLC.[5]

-

Upon completion, allow the reaction mixture to stand, often overnight. A white precipitate of the product should form.

-

Collect the solid product by filtration.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product. Recrystallization from ethanol can be performed for further purification.[5]

Figure 1: Synthesis pathway for the target compound.

Spectral Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

(Predicted in DMSO-d₆, 400 MHz)

-

δ ~ 9.2-9.4 ppm (s, 1H): This singlet corresponds to the labile proton of the -CONH- group.

-

δ ~ 6.8-7.1 ppm (m, 3H): These signals represent the three aromatic protons on the dimethylphenoxy ring. Expected splitting patterns would be a singlet for the proton at C2, a doublet for the proton at C6, and a doublet of doublets for the proton at C5.

-

δ ~ 4.5-4.7 ppm (s, 2H): A sharp singlet for the two protons of the methylene group (-O-CH₂-CO).

-

δ ~ 4.2-4.4 ppm (br s, 2H): A broad singlet for the two labile protons of the terminal -NH₂ group. This signal can exchange with D₂O.

-

δ ~ 2.1-2.2 ppm (s, 6H): Two overlapping singlets for the six protons of the two aromatic methyl groups (-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

(Predicted in DMSO-d₆, 100 MHz)

-

δ ~ 168-170 ppm: Carbonyl carbon (-C=O).

-

δ ~ 155-157 ppm: Aromatic carbon attached to the ether oxygen (C-1).

-

δ ~ 130-138 ppm: Quaternary aromatic carbons attached to the methyl groups (C-3, C-4).

-

δ ~ 115-130 ppm: Aromatic CH carbons.

-

δ ~ 65-67 ppm: Methylene carbon of the ether linkage (-O-CH₂-).

-

δ ~ 18-20 ppm: Carbons of the two methyl groups.

FT-IR (Fourier-Transform Infrared Spectroscopy)

(Predicted, KBr Pellet)

-

3300-3400 cm⁻¹: N-H stretching vibrations from the -NHNH₂ group (likely two distinct bands).

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.

-

~1650-1670 cm⁻¹: C=O stretching (Amide I band), a strong absorption.

-

~1600 cm⁻¹ & ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching.

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS)

-

Electron Impact (EI): The molecular ion peak [M]⁺ would be expected at m/z = 194. Key fragmentation patterns would likely involve the cleavage of the N-N bond, the loss of the hydrazide group, and fragmentation of the ether linkage, leading to a prominent peak corresponding to the 3,4-dimethylphenoxide ion.

Chemical Reactivity and Derivatization Potential

The this compound molecule is characterized by the nucleophilic terminal amino group and the active hydrogen of the secondary amide, making it a valuable intermediate for synthesizing more complex molecules.

Figure 2: Key reaction pathways for derivatization.

-

Formation of Hydrazones: The most common reaction involves the condensation of the terminal -NH₂ group with aldehydes or ketones.[6] This reaction is typically acid-catalyzed and results in the formation of a stable C=N bond, yielding N'-substituted-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazides. These hydrazone derivatives are of significant interest as they often exhibit enhanced biological activity.[2]

-

Synthesis of 1,3,4-Oxadiazoles: Cyclization of the acetohydrazide can be achieved by reacting it with various reagents like acid anhydrides or carbon disulfide, leading to the formation of five-membered 1,3,4-oxadiazole rings. This heterocyclic core is a common feature in many pharmacologically active compounds.

-

Synthesis of 1,3,4-Thiadiazoles and Triazoles: Reaction with isothiocyanates provides a route to thiosemicarbazide intermediates, which can be cyclized to form 1,3,4-thiadiazole or 1,2,4-triazole derivatives, depending on the reaction conditions.[7]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Purity analysis and quantification of this compound can be performed using reversed-phase HPLC.

General Protocol:

-

Column: C18 stationary phase (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[8]

-

Detection: Due to the presence of the aromatic ring, UV detection at a wavelength around 220-280 nm is suitable.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

-

Derivatization for Trace Analysis: For quantifying trace amounts, derivatization of the hydrazine moiety with an aldehyde (e.g., salicylaldehyde) can be employed to form a hydrazone with a stronger chromophore, enhancing detection sensitivity.[8][9]

Potential Applications and Future Directions

While direct biological screening data for this compound is limited, the extensive research on analogous compounds provides a strong rationale for its investigation in several therapeutic areas:

-

Antimicrobial Agents: Numerous hydrazide-hydrazone derivatives have shown promising activity against various bacterial and fungal strains.[2] The 3,4-dimethylphenoxy moiety could confer favorable lipophilicity for penetrating microbial cell membranes.

-

Anticonvulsant Activity: The phenoxyacetyl scaffold is present in compounds that have been investigated for antiepileptic properties. Further derivatization could lead to novel central nervous system agents.

-

Anti-inflammatory and Anti-angiogenic Agents: Recent studies have highlighted the potential of phenoxyacetohydrazide derivatives to inhibit key inflammatory pathways (COX-1/COX-2) and angiogenesis (VEGF), suggesting applications in oncology and inflammatory diseases.[5]

-

Anticancer Drug Discovery: The core structure serves as an excellent starting point for synthesizing novel heterocyclic systems that can be evaluated for cytotoxic activity against various cancer cell lines.[10]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its structural features—a reactive hydrazide group and a tunable aromatic ring—make it an attractive building block for combinatorial chemistry and drug discovery programs. Based on the established biological profiles of related compounds, this molecule holds significant potential for the development of novel therapeutic agents, particularly in the areas of infectious diseases, oncology, and neurology. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the full potential of this promising compound.

References

-

Al-Ostath, A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of the compound. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Available at: [Link]

-

ResearchGate. (2025). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 2-(3,4-Dimethylphenoxy)acetic acid. Chemcasts. Available at: [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0319394). NP-MRD. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information. RSC. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available at: [Link]

-

PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)acetohydrazide. PubChem. Available at: [Link]

-

NIH. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. PMC. Available at: [Link]

-

George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Taylor & Francis Online. Available at: [Link]

-

RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN J. Chem. Available at: [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. RSC. Available at: [Link]

-

PubChemLite. (n.d.). 2-(3,4-dimethylphenoxy)-n'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide. PubChemLite. Available at: [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

NIH. (n.d.). N′-(3,4-Dimethoxybenzylidene)acetohydrazide. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate. Available at: [Link]

-

Azam, M. A., et al. (2008). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. RSC. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Preprint. Available at: [Link]

-

Stenutz. (n.d.). 2-(3,4-dimethoxyphenyl)acetohydrazide. Stenutz. Available at: [Link]

-

SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. SpectraBase. Available at: [Link]

-

NIH. (n.d.). N′-(3,4-Dimethoxybenzylidene)acetohydrazide. PMC. Available at: [Link]

-

Salim, M., et al. (2009). 2-(3,4-Dimethyl-anilino)acetohydrazide. Acta Crystallographica Section E. Available at: [Link]

-

MDPI. (n.d.). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. Available at: [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Available at: [Link]

-

PubMed. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. PubMed. Available at: [Link]

-

SpectraBase. (n.d.). 2-(2,3-dimethylphenoxy)-N'-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide. SpectraBase. Available at: [Link]

-

ResearchGate. (2025). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. chem-casts.com [chem-casts.com]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines [pubmed.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. tandfonline.com [tandfonline.com]

- 10. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)acetohydrazide: Molecular Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. The document delineates its molecular structure and chemical formula, offers a detailed, field-proven protocol for its synthesis, and discusses the analytical techniques essential for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing the foundational knowledge required for the synthesis and validation of this compound.

Introduction

Hydrazide derivatives are a significant class of compounds in organic and medicinal chemistry, often serving as crucial intermediates in the synthesis of various heterocyclic systems with diverse biological activities. This compound, in particular, combines a dimethylphenoxy moiety with an acetohydrazide group, making it a valuable scaffold for the development of novel therapeutic agents. Understanding its structure and mastering its synthesis are critical first steps in exploring its potential applications.

Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are rooted in its unique molecular architecture. It features a 3,4-disubstituted aromatic ring linked via an ether bond to an acetohydrazide functional group.

Chemical Formula and Molecular Weight

The molecular formula for this compound is C₁₀H₁₄N₂O₂ .[1] Its molecular weight is 194.23 g/mol .

Structural Representation

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the atoms.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 125298-97-7 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

Synthesis Protocol

The synthesis of this compound is a two-step process. The first step involves the synthesis of the ester intermediate, ethyl 2-(3,4-dimethylphenoxy)acetate, via a Williamson ether synthesis. The second step is the hydrazinolysis of this ester to yield the final product. This methodology is adapted from established procedures for analogous arylphenoxy acetohydrazides.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)acetate

Rationale: This step utilizes the Williamson ether synthesis, a reliable method for forming ethers. The phenolic proton of 3,4-dimethylphenol is acidic and is deprotonated by a weak base, potassium carbonate, to form the phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride and forming the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.

Experimental Protocol:

-

To a solution of 3,4-dimethylphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts and wash the residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure ethyl 2-(3,4-dimethylphenoxy)acetate.

Step 2: Synthesis of this compound

Rationale: This step involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine hydrate. The nitrogen of hydrazine is a strong nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of the more stable hydrazide. Ethanol is used as a solvent, and the reaction is typically driven to completion by refluxing.

Experimental Protocol:

-

Dissolve the purified ethyl 2-(3,4-dimethylphenoxy)acetate (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (80% or 99%, 1.5-2.0 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, reduce the volume of the solvent by distillation.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold distilled water, and dry under vacuum to obtain this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound and its synthetic intermediate, with reference to data for analogous compounds.

Ethyl 2-(3,4-dimethylphenoxy)acetate (Intermediate)

| Parameter | Expected Data |

| Appearance | Colorless to light brown liquid |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.9-6.6 (m, 3H, Ar-H), 4.58 (s, 2H, O-CH₂-CO), 4.24 (q, J=7.2 Hz, 2H, O-CH₂-CH₃), 2.23 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃), 1.28 (t, J=7.2 Hz, 3H, O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.8 (C=O), 156.0 (Ar-C-O), 137.5 (Ar-C), 130.5 (Ar-C), 130.0 (Ar-CH), 115.0 (Ar-CH), 111.0 (Ar-CH), 65.5 (O-CH₂-CO), 61.5 (O-CH₂-CH₃), 19.5 (Ar-CH₃), 18.8 (Ar-CH₃), 14.2 (O-CH₂-CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1750 (Ester C=O), ~1600, 1500 (Ar C=C), ~1220, 1120 (C-O) |

| Mass Spec (EI, m/z) | 208 [M]⁺, 135 [M-COOC₂H₅]⁺, 121 [M-CH₂COOC₂H₅]⁺ |

This compound (Final Product)

| Parameter | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.1 (s, 1H, -NH-), 6.9-6.6 (m, 3H, Ar-H), 4.4 (s, 2H, O-CH₂-CO), 4.2 (br s, 2H, -NH₂), 2.15 (s, 3H, Ar-CH₃), 2.12 (s, 3H, Ar-CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 167.5 (C=O), 156.5 (Ar-C-O), 137.0 (Ar-C), 130.0 (Ar-C), 129.8 (Ar-CH), 114.5 (Ar-CH), 111.5 (Ar-CH), 66.0 (O-CH₂-CO), 19.0 (Ar-CH₃), 18.5 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3300, 3200 (N-H stretching), ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1650 (Amide C=O), ~1600, 1500 (Ar C=C), ~1220 (C-O) |

| Mass Spec (EI, m/z) | 194 [M]⁺, 163 [M-NHNH₂]⁺, 135 [M-CONHNH₂]⁺, 121 [M-CH₂CONHNH₂]⁺ |

Conclusion

This technical guide has outlined the essential information regarding the molecular structure, formula, and synthesis of this compound. The provided two-step synthesis protocol is robust and based on well-established chemical principles, offering a reliable pathway for obtaining this valuable chemical intermediate. The expected analytical data serves as a benchmark for the characterization and quality control of the synthesized compound. This foundational knowledge is pivotal for any researcher or scientist intending to utilize this compound in further synthetic applications or biological investigations.

References

-

PubChem. 3,4-Dimethylphenol. National Center for Biotechnology Information. [Link]

-

Shah, S. A. A., et al. (2015). Synthesis, spectral analysis and pharmacological study of N'‑substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazides. SciELO. [Link]

-

Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)acetohydrazide (CAS No. 125298-97-7)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-dimethylphenoxy)acetohydrazide (CAS No. 125298-97-7), a molecule of interest in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, outlines a probable synthetic route, and explores its potential biological activities based on the broader class of acetohydrazide derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures to provide valuable insights for researchers. Additionally, a list of potential suppliers is provided to facilitate the procurement of this compound for research purposes.

Introduction

This compound belongs to the hydrazide class of organic compounds, which are characterized by a hydrazine moiety attached to a carbonyl group. The hydrazide functional group is a versatile scaffold in medicinal chemistry, known to be a key structural feature in a variety of biologically active molecules.[1][2] Derivatives of acetohydrazide have garnered significant attention for their potential therapeutic applications, exhibiting a wide range of activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] This guide focuses specifically on the 2-(3,4-dimethylphenoxy) substituted derivative, providing a foundational understanding for its further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It should be noted that some of these properties are calculated or inferred from closely related compounds due to the limited availability of experimental data for this specific molecule.

| Property | Value | Source |

| CAS Number | 125298-97-7 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₄N₂O₂ | N/A |

| Molecular Weight | 194.23 g/mol | N/A |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from similar compounds |

| Solubility | Predicted to be soluble in water and various organic solvents. | [4] |

| Stability | Expected to be stable under normal laboratory conditions. Should be stored away from strong oxidizing agents. | Inferred from similar compounds |

Synthesis and Workflow

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3,4-dimethylphenol.

Figure 1: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)acetate

-

Reactants: To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent such as acetone, add a base like anhydrous potassium carbonate (1.5 eq).

-

Addition: To this stirring mixture, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitoring by TLC).

-

Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude ester.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-(3,4-dimethylphenoxy)acetate.

Step 2: Synthesis of this compound

-

Reactants: Dissolve the synthesized ethyl 2-(3,4-dimethylphenoxy)acetate (1.0 eq) in ethanol.

-

Addition: To this solution, add hydrazine hydrate (3.0 eq) dropwise.

-

Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

Purification: The crude this compound can be recrystallized from a suitable solvent like ethanol to obtain the pure product.

Potential Biological Activities and Mechanism of Action

Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of acetohydrazide derivatives has been the subject of significant research, revealing a spectrum of potential therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of various acetohydrazide derivatives.[1][5] The proposed mechanism of action for some of these compounds involves the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis. The presence of the phenoxy and dimethyl substitutions on the aromatic ring of this compound may influence its lipophilicity and, consequently, its ability to penetrate microbial cell membranes, potentially contributing to its antimicrobial efficacy.

Anti-inflammatory Activity

Certain acetohydrazide derivatives have shown promising anti-inflammatory effects in preclinical studies.[2][3] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. It is plausible that this compound could exhibit similar properties, warranting investigation in relevant in vitro and in vivo models of inflammation.

Anticonvulsant Activity

The hydrazide-hydrazone scaffold is present in several compounds with anticonvulsant activity.[6][7][8][9] The proposed mechanisms often involve modulation of ion channels or neurotransmitter systems in the central nervous system. Further research would be necessary to determine if this compound possesses any activity in this area.

Spectral Data (Predicted)

While experimental spectral data for this compound is not available in the searched databases, predictive tools and data from analogous compounds can provide an estimation of the expected spectral characteristics.

-

¹H NMR: Protons on the dimethyl-substituted aromatic ring, the methylene protons of the acetohydrazide moiety, and the amine protons would be expected to show characteristic chemical shifts.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the carbonyl carbon, and the methyl carbons.

-

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the hydrazide, C=O stretching of the carbonyl group, and C-O stretching of the ether linkage.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key feature in the mass spectrum.

Suppliers

A number of chemical suppliers offer this compound for research purposes. Researchers are advised to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

| Supplier | Website |

| BOC Sciences | |

| ChemicalBook | |

| Manchester Organics | |

| Molbase | [Link] |

| Chem-Impex International | |

| Sigma-Aldrich |

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. Based on the known biological activities of the broader acetohydrazide class, this compound warrants exploration for its antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides a foundational resource for researchers, outlining its properties, a plausible synthetic route, and potential areas of biological investigation. Further experimental validation of its synthesis, characterization, and biological activities is essential to fully elucidate its therapeutic potential.

References

-

2-(3,4-Dimethoxyphenyl)acetohydrazide | C10H14N2O3 | CID 282482 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

- Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024, August 30). Journal of Molecular Structure.

-

Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative. (2020). Journal of Heterocyclic Chemistry.

- Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012, October 10). International Journal of Pharmacy and Pharmaceutical Sciences.

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805) - NP-MRD. (n.d.). Retrieved January 8, 2026, from [Link]

- Anti-anaphylactic and anti-inflammatory activities of a bioactive alkaloid from the root bark of Plumeria acutifolia Poir. (2011). Pharmacognosy Research.

- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16).

-

2-(3,4-dimethylphenoxy)-n'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide - PubChemLite. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Anti-oxidant and anti-bacterial activities of novel N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1][10]benzothiazin-2(4H)-yl) acetohydrazides. (2010). European Journal of Medicinal Chemistry.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 8, 2026, from [Link]

-

Anti-arthritic activity of N′-[(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1][10]benzothiazin-1(4H)-yl)acetohydrazide | Request PDF. (n.d.). Retrieved January 8, 2026, from [Link]

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020, October 29). Journal of Research in Pharmacy.

- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2018).

- Synthesis and antimicrobial activity of N-[(alpha-methyl)benzylidene]-(3-substituted-1,2,4-triazol-5-yl-thio) acetohydrazides. (1998, December 30). Farmaco.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

-

I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. (n.d.). Retrieved January 8, 2026, from [Link]

- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025, September 23). Future Medicinal Chemistry.

- Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. (n.d.). Chemistry & Biodiversity.

-

13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

2-(2,3-dimethylphenoxy)-N'-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 8, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

- Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. (2010). Journal of Chemical and Pharmaceutical Research.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). Molecules.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Retrieved January 8, 2026, from [Link]

- A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. (2012). Bioorganic & Medicinal Chemistry Letters.

- Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (2012). Iranian Journal of Pharmaceutical Research.

- N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. (2010). European Journal of Medicinal Chemistry.

Sources

- 1. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 5. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(3,4-Dimethoxyphenyl)acetohydrazide | C10H14N2O3 | CID 282482 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 2-(3,4-Dimethylphenoxy)acetohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(3,4-Dimethylphenoxy)acetohydrazide Derivatives

Authored by a Senior Application Scientist

Abstract

The hydrazide-hydrazone scaffold represents a cornerstone in medicinal chemistry, consistently yielding derivatives with a vast spectrum of pharmacological activities. This technical guide delves into a specific, promising subclass: this compound derivatives. By combining the established biological potential of the phenoxyacetic acid framework with the versatile hydrazone moiety (-NHN=CH-), these compounds emerge as compelling candidates for therapeutic development.[1][2] This document provides an in-depth exploration of their synthesis, multifaceted biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—and the critical structure-activity relationships that govern their efficacy. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic innovations.

The Chemical Rationale: A Scaffold of Promise

The therapeutic potential of this compound derivatives is not accidental but rather a product of rational chemical design. The core structure is a hybrid of two biologically significant pharmacophores:

-

The Phenoxyacetic Acid Moiety: This framework is a well-established component in various therapeutic agents, recognized for its anti-inflammatory and other biological properties.[1][3]

-

The Hydrazide-Hydrazone Group: This functional group is a privileged structure in drug discovery.[4] Its azomethine proton (-NHN=CH-) is crucial for binding to the active sites of various enzymes and receptors, conferring a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects.[2][5][6]

The strategic combination of these two units, further decorated by the 3,4-dimethyl substitution pattern, creates a molecular template ripe for derivatization and optimization, allowing for the fine-tuning of its pharmacological profile.

General Synthesis Pathway

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient three-step process. This pathway offers high yields and allows for significant diversity in the final products by varying the aldehyde or ketone used in the final condensation step.

Experimental Protocol: General Synthesis

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)acetate A mixture of 3,4-dimethylphenol, ethyl chloroacetate, and a base such as anhydrous potassium carbonate is refluxed in a suitable solvent like acetone or ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude ester is then purified, typically by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (The Core Intermediate) The synthesized ethyl 2-(3,4-dimethylphenoxy)acetate is dissolved in ethanol. To this solution, an excess of hydrazine hydrate (85-99%) is added.[7][8] The mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC).[7] Upon cooling, the this compound intermediate often precipitates as a white solid, which can be collected by filtration and recrystallized from a solvent like ethanol to achieve high purity.

Step 3: Synthesis of the Final N'-Benzylidene Derivatives The core intermediate, this compound, is dissolved in ethanol or methanol. A catalytic amount of glacial acetic acid is often added. To this solution, an equimolar amount of a selected substituted aromatic or heteroaromatic aldehyde/ketone is added.[9] The mixture is refluxed for 4-6 hours. The resulting solid product that forms upon cooling is filtered, washed with cold ethanol, and recrystallized to yield the final pure hydrazone derivative.[10][11]

Visualization: Synthesis Workflow

Caption: General three-step synthesis of this compound derivatives.

Profile of Biological Activities

This class of compounds exhibits a diverse and potent range of biological effects, positioning them as valuable leads in multiple therapeutic areas.

Antimicrobial and Antifungal Activity

Hydrazide-hydrazone derivatives are widely investigated for their antimicrobial properties.[12] The mechanism is often attributed to the azomethine linkage, which can chelate metal ions essential for microbial enzyme function or interfere with cell wall synthesis.[13]

Studies on related acetohydrazide pyrazole derivatives have shown that the introduction of electron-withdrawing groups (e.g., chloro, nitro) on the aromatic ring of the benzylidene moiety tends to enhance antimicrobial potential.[10][11] Derivatives have demonstrated moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[12] While some compounds show promise, their antifungal activity against strains like Aspergillus niger and Candida albicans has been reported as weaker in comparison.[7][12]

Table 1: Representative Antimicrobial Activity of Acetohydrazide Derivatives

| Compound Type | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazole Acetohydrazide | S. aureus (Gram +) | MIC (µg/mL) | 6.25-12.5 | [11] |

| Pyrazole Acetohydrazide | E. coli (Gram -) | MIC (µg/mL) | 12.5-25 | [11] |

| Pyrimidine Acetohydrazide | P. aeruginosa (Gram -) | MIC (µg/mL) | 0.5 | [7] |

| Pyrimidine Acetohydrazide | C. albicans (Fungus) | MIC (µg/mL) | 0.05 |[7] |

Note: Data is for related acetohydrazide structures to illustrate general activity trends.

Anti-inflammatory and Anti-Angiogenic Activity

Phenoxyacetohydrazide derivatives have proven to be valuable leads for strong anti-inflammatory agents.[1][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of prostaglandin synthesis in the inflammatory cascade.[14][15]

In a landmark study, a novel morpholine-substituted phenoxyacetohydrazide derivative (compound 6e) demonstrated potent dual action.[1][3][15] In silico docking showed strong binding affinities to COX-1, COX-2, and Vascular Endothelial Growth Factor (VEGF).[3][15] This dual-target capability is highly desirable for treating chronic inflammation and pathological angiogenesis. The compound showed significant efficacy in the carrageenan-induced rat paw edema model, a standard for evaluating NSAIDs, effectively reducing edema and neutrophil infiltration.[1][3]

Table 2: In Vivo Anti-inflammatory Activity of a Phenoxyacetohydrazide Derivative

| Compound | Time (hours) | % Reduction in Paw Edema | Reference |

|---|---|---|---|

| N-(4-Chlorobenzylidene) derivative | 1 | 32% | [14] |

| N-(4-Chlorobenzylidene) derivative | 3 | 47% | [14] |

| N-(4-Chlorobenzylidene) derivative | 5 | 58% | [14] |

| Diclofenac (Reference Drug) | 5 | 74% |[14] |

Protocol: Carrageenan-Induced Paw Edema Assay

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Grouping: Animals are divided into control, standard (e.g., Diclofenac), and test groups.

-

Administration: Test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the inflammatory insult.

-

Induction: A 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the rat's hind paw.

-

Measurement: The volume or thickness of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 3, and 5 hours) post-carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Visualization: COX Inhibition Pathway

Caption: Inhibition of prostaglandin synthesis via COX enzyme blockade.

Anticancer Activity

The hydrazone scaffold is a frequent feature in compounds designed as anticancer agents.[16] Their cytotoxic effects can be mediated through various mechanisms, including the inhibition of tubulin polymerization, disruption of the cell cycle, and induction of apoptosis.[5]

Numerous studies have synthesized and screened hydrazide derivatives against a panel of human cancer cell lines. For instance, novel nicotinonitrile derivatives prepared from an acetohydrazide starting material showed promising cytotoxic activity against breast (MCF-7, MDA-MB-231) and prostate (PC-3) cancer cell lines, with some compounds exhibiting high selectivity for cancer cells over normal fibroblast cells.[17] The efficacy is often evaluated using the MTT assay, which measures cell viability.

Table 3: Representative Anticancer Activity of Hydrazide Derivatives

| Compound | Cell Line | Activity Metric | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 4 | MCF-7 (Breast) | Cytotoxicity | 22.5 | [17] |

| Compound 6b | MDA-MB-231 (Breast) | Cytotoxicity | 35.6 | [17] |

| Compound 7 | PC-3 (Prostate) | Cytotoxicity | 25.4 | [17] |

| Doxorubicin | MCF-7 (Breast) | Cytotoxicity | 4.3 |[17] |

Protocol: MTT Cell Viability Assay

-

Cell Culture: Human cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 (concentration required to inhibit 50% of cell growth) is determined.

Structure-Activity Relationship (SAR): A Predictive Framework

Synthesizing insights from various studies allows for the development of a predictive SAR framework for this compound derivatives. The biological activity is highly dependent on the nature and position of substituents on the N'-benzylidene aromatic ring.

-

For Antimicrobial Activity: Electron-withdrawing groups (e.g., -Cl, -NO2, -F) on the benzylidene ring generally enhance antibacterial activity.[10][11] The position of these substituents is also critical.

-

For Anti-inflammatory Activity: Halogen substitutions, particularly chlorine at the para-position of the benzylidene ring, have shown significant anti-inflammatory effects.[14]

-

For Anticancer Activity: The presence of heterocyclic rings or specific substitutions that increase lipophilicity or introduce hydrogen bonding capabilities can modulate cytotoxic potency. The overall molecular conformation, governed by the substituents, plays a key role in receptor or enzyme binding.

Visualization: Conceptual SAR Diagram

Caption: Key structural regions influencing the biological activity of derivatives.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a compelling range of biological activities, most notably as antimicrobial, anti-inflammatory, and anticancer agents. The straightforward synthesis allows for the creation of large, diverse chemical libraries for high-throughput screening.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds identified to date to enhance their efficacy and selectivity.

-

Mechanism of Action Studies: Moving beyond initial screening to elucidate the precise molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Evaluation: Advancing the most promising leads into more complex animal models to assess their pharmacokinetic profiles, safety, and therapeutic efficacy.

-

Dual-Target and Multi-Target Agents: Exploring modifications that can simultaneously inhibit multiple disease-relevant targets, such as the dual COX/VEGF inhibition, to develop therapies for complex diseases like cancer and chronic inflammation.

By continuing to explore the rich chemical space around this scaffold, the scientific community is well-positioned to unlock new and effective treatments for a host of challenging diseases.

References

-

Al-Ghorbani, M., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One. Available at: [Link]

- N/A. (2024).

- N/A. (N/A). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Vertex AI Search.

- N/A. (2025). Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study.

-

Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31, 2740-2744. Available at: [Link]

-

El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Available at: [Link]

- Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.

-

Abdel-Wahab, B. F., et al. (N/A). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PMC. Available at: [Link]

-

Al-Ghorbani, M., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. Available at: [Link]

-

Al-Ghorbani, M., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (N/A). Biological Activities of Hydrazone Derivatives. PMC. Available at: [Link]

-

N/A. (N/A). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Available at: [Link]

-

N/A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

-

Abidov, M. T. (N/A). Pharmacological aspects of hydrazides and hydrazide derivatives. Biblioteka Nauki. Available at: [Link]

-

Küçükgüzel, I., & Küçükgüzel, Ş. G. (N/A). A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. Available at: [Link]

-

El-Sayed, N. F., et al. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. PubMed. Available at: [Link]

- Meshcheryakova, S., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)

- N/A. (2016).

-

Meshcheryakova, S., et al. (N/A). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. Available at: [Link]

-

Li, Y., et al. (N/A). N′-(3,4-Dimethoxybenzylidene)acetohydrazide. PMC. Available at: [Link]

Sources

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N′-(3,4-Dimethoxybenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 13. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 14. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. impactfactor.org [impactfactor.org]

- 17. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of Phenoxyacetohydrazide Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The phenoxyacetohydrazide scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of phenoxyacetohydrazide derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical synthesis, structure-activity relationships, and multifaceted mechanisms of action across key therapeutic areas including oncology, inflammation, and infectious diseases. This guide is structured to provide not only a comprehensive overview of the current state of research but also detailed, actionable experimental protocols to empower further investigation and development of this promising class of compounds.

Introduction: The Phenoxyacetohydrazide Core - A Versatile Pharmacophore

Phenoxyacetohydrazide derivatives are characterized by a central phenoxyacetic acid hydrazide moiety. This structural framework serves as a versatile template for chemical modification, allowing for the introduction of diverse functional groups that modulate the compound's physicochemical properties and biological targets. The inherent chemical features of the hydrazide group, including its ability to form Schiff bases and engage in hydrogen bonding, contribute significantly to the bioactivity of these molecules.

A key strategy in the evolution of phenoxyacetohydrazide-based therapeutics has been molecular hybridization, where the core scaffold is combined with other known pharmacophores to create novel compounds with enhanced or dual activities. For instance, the incorporation of moieties like morpholine has been shown to augment anti-inflammatory and anti-angiogenic properties.[1] This adaptability makes the phenoxyacetohydrazide scaffold a fertile ground for the discovery of novel therapeutic agents.

Synthetic Strategy: A Generalizable Two-Step Approach

The synthesis of phenoxyacetohydrazide derivatives is typically achieved through a reliable and straightforward two-step process, lending itself to the generation of compound libraries for structure-activity relationship (SAR) studies.[2][3]

Step 1: Synthesis of Phenoxyacetic Acid Ethyl Ester Derivatives

The initial step involves the reaction of a substituted phenol with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a weak base, such as anhydrous potassium carbonate, in a suitable solvent like dry acetone. The reaction mixture is typically refluxed for several hours to ensure complete conversion.[3]

Step 2: Formation of the Phenoxyacetohydrazide Core

The resulting ethyl phenoxyacetate derivative is then reacted with hydrazine hydrate in an alcoholic solvent, such as ethanol. This nucleophilic acyl substitution reaction readily proceeds at room temperature or with gentle heating to yield the desired phenoxyacetohydrazide.[3]

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

Therapeutic Applications and Mechanisms of Action

Phenoxyacetohydrazide derivatives have demonstrated significant potential across a spectrum of therapeutic areas. The following sections will detail their application in oncology, inflammation, and infectious diseases, supported by mechanistic insights and experimental data.

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

Phenoxyacetohydrazide compounds have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action is often multifactorial, targeting key pathways involved in cell survival, proliferation, and apoptosis.[4]

A primary anticancer mechanism of phenoxyacetohydrazide derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[2] This can involve the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.[2] Furthermore, some derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[2]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[5][6] Several phenoxazine derivatives, which share structural similarities with phenoxyacetohydrazides, have been shown to effectively shut down this pathway.[7][8] This inhibition leads to a reduction in the phosphorylation of key downstream effectors like Akt and S6 kinase, ultimately culminating in apoptosis.[7]